molecular formula C18H18ClNO2 B3405433 (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide CAS No. 1351663-47-2

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Cat. No. B3405433
CAS RN: 1351663-47-2
M. Wt: 315.8
InChI Key: SNVAYYHMNKVXEZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as CHA, is a synthetic compound that has been studied for its potential therapeutic uses. CHA is a member of the acrylamide family of compounds, which are widely used in industry but have also been studied for their biological activity.

Mechanism of Action

The exact mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is not fully understood, but it is thought to act through several pathways. One potential mechanism is through the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential therapeutic uses in cancer and other diseases. (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In animal models of inflammation, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In animal models of neurodegenerative diseases, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to protect against neuronal damage and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is also relatively stable, which makes it easier to work with in lab experiments. However, one limitation of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. One area of research is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another area of research is to study the potential of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in combination with other drugs or therapies, which could lead to improved outcomes in cancer and other diseases. Additionally, more research is needed to determine the safety and efficacy of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in humans, which could lead to its eventual use as a therapeutic agent.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been studied for its potential therapeutic uses in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and leukemia cells. Inflammation is a key component of many diseases, and (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to have anti-inflammatory effects in animal models. In neurodegenerative diseases, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been studied for its potential to protect against neuronal damage and to improve cognitive function.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-15(17)10-11-18(22)20-13-16(21)12-14-6-2-1-3-7-14/h1-11,16,21H,12-13H2,(H,20,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVAYYHMNKVXEZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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